Ergosterol

Descripción

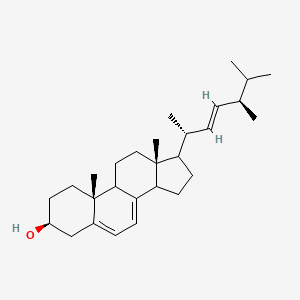

A steroid of interest both because its biosynthesis in FUNGI is a target of ANTIFUNGAL AGENTS, notably AZOLES, and because when it is present in SKIN of animals, ULTRAVIOLET RAYS break a bond to result in ERGOCALCIFEROL.

This compound has been reported in Agaricus blazei, Gymnopilus spectabilis, and other organisms with data available.

This compound is a metabolite found in or produced by Saccharomyces cerevisiae.

A steroid occurring in FUNGI. Irradiation with ULTRAVIOLET RAYS results in formation of ERGOCALCIFEROL (vitamin D2).

Structure

3D Structure

Propiedades

IUPAC Name |

(3S,9S,10R,13R,14R,17R)-17-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-10,13-dimethyl-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H44O/c1-18(2)19(3)7-8-20(4)24-11-12-25-23-10-9-21-17-22(29)13-15-27(21,5)26(23)14-16-28(24,25)6/h7-10,18-20,22,24-26,29H,11-17H2,1-6H3/b8-7+/t19-,20+,22-,24+,25-,26-,27-,28+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNVPQKQSNYMLRS-APGDWVJJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C)C=CC(C)C1CCC2C1(CCC3C2=CC=C4C3(CCC(C4)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](/C=C/[C@H](C)C(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3C2=CC=C4[C@@]3(CC[C@@H](C4)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H44O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90878679 | |

| Record name | Ergosterol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90878679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

396.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; Turns yellow on exposure to light and air; [Merck Index] Hygroscopic solid; [Sigma-Aldrich MSDS], Solid | |

| Record name | Ergosterol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/14144 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Ergosterol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000878 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

250 °C at 0.01 mm Hg | |

| Record name | ERGOSTEROL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/395 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Slightly soluble in ethanol, ethyl ether, petroleum ether; soluble in benzene, chloroform, One gram dissolves in 660 mL alcohol, in 45 mL boiling alcohol, in 70 mL ether, in 39 mL boiling ether, in 31 mL chloroform., 16 mg/mL | |

| Record name | ERGOSTEROL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/395 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Ergosterol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000878 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Density |

1.04 | |

| Record name | ERGOSTEROL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/395 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Impurities |

The best crystalline form contains 1 1/2 molecules of water ... | |

| Record name | ERGOSTEROL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/395 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Small hydrated plates from alcohol, in hydrated needles from ether. The best crystalized form contains 1 1/2 mol H2O, Platelets from water, alcohol; needles from ethyl ether, Colorless crystals | |

CAS No. |

57-87-4 | |

| Record name | Ergosterol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57-87-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ergosterol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000057874 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ergosterol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04038 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Ergosterol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90878679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ergosterol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.320 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ERGOSTEROL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z30RAY509F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ERGOSTEROL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/395 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Ergosterol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000878 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

170 °C, MP: 168 °C. Complete removal from water is almost impossible and results in an amorphous mass, melting range 166-183 °C. ... Precipitated by digitonin. Affected by light and air, turns yellow. Oxygen forms peroxides and hydrogen may form polyhydro compounds. | |

| Record name | Ergosterol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04038 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ERGOSTEROL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/395 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Ergosterol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000878 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Pivotal Role of Ergosterol in Fungal Cell Membranes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Ergosterol, a sterol predominantly found in the cell membranes of fungi and some protozoa, is a critical molecule for their survival and pathogenicity.[1] Its structural and functional roles are analogous to cholesterol in mammalian cells, yet its unique presence in fungi makes it a prime target for antifungal therapies.[1][2] This guide provides an in-depth exploration of this compound's function, its biosynthetic pathway as a therapeutic target, and the experimental methodologies used to study it.

Core Functions of this compound in the Fungal Cell Membrane

This compound is indispensable for maintaining the integrity and fluidity of the fungal cell membrane.[2][3] It is involved in a multitude of cellular processes, including the regulation of membrane-bound enzymes and transport proteins.[4][5]

-

Membrane Fluidity and Permeability: this compound modulates the fluidity of the phospholipid bilayer, ensuring it remains in a liquid-ordered state. This is crucial for the proper functioning of embedded proteins and for controlling the passage of ions and small molecules across the membrane.[3][6]

-

Lipid Rafts and Membrane Microdomains: this compound, along with sphingolipids, is a key component of lipid rafts.[7][8] These are specialized microdomains within the membrane that are thought to be important for protein sorting, signal transduction, and cell polarity.[7][9] The primary sterol in fungi, this compound, is considered a better raft-former than cholesterol.[7]

-

Cellular Stress Response: The concentration of this compound in the cell membrane is closely linked to the fungus's ability to withstand environmental stresses such as temperature changes, osmotic stress, and oxidative stress.[4][10] For instance, Saccharomyces cerevisiae can increase its this compound content to counteract membrane damage caused by alcohol.[4]

This compound Biosynthesis: A Prime Antifungal Target

The biosynthesis of this compound is a complex process involving over 25 enzymes, making it an excellent target for antifungal drugs.[3][11] The pathway can be broadly divided into three main stages: the mevalonate pathway, the late pathway, and an alternative pathway.[11] Several classes of antifungal agents work by inhibiting specific enzymes in this pathway.[5][12]

-

Azoles (e.g., fluconazole, miconazole): Inhibit the enzyme lanosterol 14α-demethylase (encoded by the ERG11 or CYP51 gene), which is a critical step in the conversion of lanosterol to this compound.[2][12] This leads to the depletion of this compound and the accumulation of toxic sterol intermediates.[10]

-

Allylamines (e.g., terbinafine): Target squalene epoxidase, an early enzyme in the this compound biosynthesis pathway.[6]

-

Polyenes (e.g., Amphotericin B): This class of antifungals does not inhibit this compound synthesis but rather binds directly to this compound in the fungal membrane.[1][2] This binding creates pores that disrupt the membrane's integrity, leading to leakage of cellular contents and cell death.[1]

Below is a diagram illustrating the this compound biosynthesis pathway and the points of inhibition by major antifungal drug classes.

Caption: this compound biosynthesis pathway with key enzymes and antifungal drug targets.

Quantitative Data on this compound Content

The amount of this compound can vary between different fungal species and even within the same species depending on growth conditions.[13] This variation is important to consider in both research and clinical settings.

| Fungal Species | Average this compound Content (μg/mg dry mass) | This compound Content per Spore/Cell (pg) | Reference |

| Aspergillus fumigatus | 2.6 - 10.4 | 0.00011 - 0.00045 | [13] |

| Penicillium chrysogenum | 5.2 | 0.00028 | [13] |

| Candida albicans | 3.5 - 42 | 0.003 - 17 | [13] |

| Saccharomyces cerevisiae | ~5.0 | Not specified | [4] |

Note: this compound content can be influenced by factors such as growth phase, temperature, and nutrient availability.

Signaling and Regulatory Roles

Recent studies have revealed that this compound's role extends beyond membrane structure. It is also implicated in signaling pathways and the regulation of gene expression. The transcription factor Upc2 in Saccharomyces cerevisiae and Candida albicans is a key regulator of this compound biosynthesis genes.[3][10] It senses the intracellular levels of sterols and activates the transcription of genes required for this compound uptake and synthesis.[3]

Caption: Simplified signaling pathway for the regulation of this compound biosynthesis.

Key Experimental Protocols

Studying this compound requires specific methodologies for its extraction, quantification, and the assessment of antifungal susceptibility.

This protocol is a common method for determining the this compound content in fungal samples.[14][15]

Workflow Diagram:

Caption: Workflow for the quantification of this compound using HPLC.

Detailed Methodology:

-

Sample Preparation: A known amount of fungal biomass (typically 20-50 mg dry weight) is harvested.[15]

-

Saponification: The sample is incubated in a solution of potassium hydroxide in methanol (e.g., 10% w/v) at an elevated temperature (e.g., 80°C) for approximately 30 minutes.[15][16] This process breaks down lipids and releases this compound.

-

Extraction: The nonsaponifiable lipids, including this compound, are extracted using an organic solvent such as n-hexane or heptane.[14][17]

-

Purification (Optional): Solid-phase extraction (SPE) can be used to further purify the this compound extract.[15]

-

HPLC Analysis: The extracted sample is injected into a high-performance liquid chromatography (HPLC) system equipped with a C18 column. This compound is typically detected by its UV absorbance at around 282 nm.[18]

-

Quantification: The concentration of this compound in the sample is determined by comparing the peak area from the sample chromatogram to a standard curve generated from known concentrations of pure this compound.[15]

The Sterol Quantitation Method (SQM) is an alternative to traditional broth microdilution assays for determining the susceptibility of fungi to azole antifungals.[17] It measures the inhibition of this compound biosynthesis.

Detailed Methodology:

-

Fungal Growth: The fungal isolate is grown in a suitable broth medium containing various concentrations of the antifungal drug (e.g., fluconazole at 0, 1, 4, 16, and 64 µg/ml).[17]

-

This compound Extraction and Quantification: After a defined incubation period (e.g., 24 or 48 hours), the this compound is extracted and quantified from the fungal cells in each drug concentration, as described in the protocol above.[17]

-

Data Analysis: The percentage of this compound reduction is calculated for each drug concentration relative to the drug-free control. A significant reduction in this compound content at a particular drug concentration indicates susceptibility.[17] For example, susceptible isolates of Candida albicans showed a mean reduction in this compound of 72% after exposure to 1 µg/ml of fluconazole.[17]

Conclusion

This compound is a multifaceted and essential component of the fungal cell membrane. Its critical roles in maintaining membrane integrity, regulating cellular processes, and influencing stress responses underscore its importance for fungal viability. The absence of this compound in animal cells has made it a cornerstone of antifungal drug development. A thorough understanding of its biosynthesis, regulation, and function is paramount for the continued development of novel and effective antifungal therapies. The experimental protocols outlined in this guide provide a foundation for researchers to further investigate this vital fungal molecule.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. nbinno.com [nbinno.com]

- 3. The Multifunctional Fungal this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent Advances in this compound Biosynthesis and Regulation Mechanisms in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound biosynthesis in Aspergillus fumigatus: its relevance as an antifungal target and role in antifungal drug resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. journals.asm.org [journals.asm.org]

- 8. Frontiers | Lipid Rafts, Sphingolipids, and this compound in Yeast Vacuole Fusion and Maturation [frontiersin.org]

- 9. This compound distribution controls surface structure formation and fungal pathogenicity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Regulation of this compound Biosynthesis in Pathogenic Fungi: Opportunities for Therapeutic Development - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | this compound biosynthesis in Aspergillus fumigatus: its relevance as an antifungal target and role in antifungal drug resistance [frontiersin.org]

- 13. This compound Content in Various Fungal Species and Biocontaminated Building Materials - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. digitalcommons.morris.umn.edu [digitalcommons.morris.umn.edu]

- 16. This compound extraction: a comparison of methodologies - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Quantitation of this compound Content: Novel Method for Determination of Fluconazole Susceptibility of Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

A Technical Guide to the Discovery, Isolation, and Biosynthesis of Ergosterol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ergosterol, a vital sterol found in the cell membranes of fungi and protists, plays a crucial role analogous to that of cholesterol in animals.[1] Its discovery and the subsequent elucidation of its structure and biosynthetic pathway have been pivotal in the development of antifungal therapies and in understanding fungal physiology. This technical guide provides an in-depth exploration of the history of this compound's isolation, detailed experimental protocols for its extraction, a summary of its physicochemical properties, and an overview of its complex biosynthetic pathway.

Discovery and Early Isolation of this compound

This compound was first isolated in 1889 by the French chemist and pharmacist Charles-Joseph Tanret from ergot of rye (Claviceps purpurea).[2][3][4][5][6] Tanret named the crystalline substance "ergostérine" (now this compound) and noted its similarity to cholesterol.[2][3][6] His initial isolation work laid the foundation for over a century of research into this critical fungal metabolite.

Tanret's Historical Isolation Protocol

Tanret's original method, though rudimentary by modern standards, was effective in isolating this compound. The protocol involved a multi-step solvent extraction and purification process.

Experimental Protocol: Tanret's Isolation of this compound (1889)

-

Initial Extraction: The dried and powdered ergot of rye was exhaustively extracted with hot 86% ethanol.[3]

-

Concentration: The ethanolic extract was concentrated by distillation to a smaller volume.

-

Ether Extraction: The resulting aqueous-alcoholic residue was then extracted with diethyl ether to partition the lipophilic compounds, including this compound, into the ether phase.

-

Solvent Evaporation: The ethereal extract was distilled to remove the ether, leaving behind a crude, oily residue.

-

Saponification and Crystallization: The residue was treated with alcoholic potassium hydroxide (KOH) to saponify triglycerides and other esters. Upon cooling, crude this compound crystallized from the alkaline alcoholic solution.

-

Purification: The crystalline this compound was further purified by recrystallization from hot ethanol.[3]

Tanret reported a yield of approximately 0.2 grams of this compound per 1000 grams of ergot (0.02% yield).[6]

Physicochemical Properties of this compound

The early characterization of this compound involved determining its fundamental physical and chemical properties. Modern techniques have since provided more precise data.

| Property | Historical Data (Tanret, 1889) | Modern Data |

| Molecular Formula | C₂₇H₄₂O·H₂O | C₂₈H₄₄O[7] |

| Molecular Weight | Not specified | 396.66 g/mol [8] |

| Melting Point | Not specified | 160-163 °C[1] |

| Appearance | White, crystalline solid | White to off-white crystalline powder |

| Solubility | Soluble in hot alcohol and ether.[2] | Soluble in chloroform, ether, and hot alcohol; sparingly soluble in cold alcohol; insoluble in water.[7][8] |

| Optical Rotation | Levorotatory[6] | Specific rotation varies with solvent |

Modern Methods of this compound Isolation

Modern techniques for this compound isolation offer significantly improved yields, purity, and efficiency compared to historical methods. These methods often involve saponification to release this compound from its esterified forms, followed by extraction and chromatographic purification.

Saponification-Based Extraction from Yeast

This is a widely used method for the quantitative extraction of this compound from fungal biomass, such as yeast.

Experimental Protocol: Saponification-Based this compound Extraction

-

Cell Harvesting: Yeast cells are harvested by centrifugation and washed with distilled water.

-

Saponification: A known mass of dried yeast cells is refluxed with a solution of potassium hydroxide in methanol (e.g., 10% w/v) for 1-2 hours at 80°C.[9][10][11] This hydrolyzes sterol esters and releases free this compound.

-

Extraction: After cooling, the saponified mixture is partitioned with a non-polar solvent such as n-hexane or cyclohexane. The mixture is vortexed vigorously, and the phases are separated by centrifugation. The upper organic layer containing the this compound is collected. This extraction step is typically repeated 2-3 times to ensure complete recovery.[12]

-

Purification: The pooled organic extracts are washed with water to remove residual alkali and polar impurities. The solvent is then evaporated under reduced pressure or a stream of nitrogen.

-

Quantification and Final Purification: The crude this compound can be quantified by UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).[9][13] Further purification can be achieved by recrystallization or column chromatography.

Comparative Yields of Extraction Methods

The choice of extraction method can significantly impact the yield of this compound.

| Extraction Method | Starting Material | Reported Yield/Recovery | Reference |

| Tanret's Method | Ergot of Rye | ~0.02% | [6] |

| Saponification with Hexane Extraction | Saccharomyces cerevisiae | >95% recovery | [12] |

| Chloroform-Methanol Extraction | Mycorrhizal Fungi | Consistently higher than other solvent methods | [8][14] |

| Methanol Hydroxide Extraction | Mycorrhizal Fungi | 80-92% lower than chloroform extraction | [8][14] |

The this compound Biosynthesis Pathway

The biosynthesis of this compound is a complex, multi-step pathway that is a primary target for many antifungal drugs. The elucidation of this pathway has been a major focus of biochemical research. The pathway begins with the synthesis of farnesyl pyrophosphate (FPP) from acetyl-CoA via the mevalonate pathway. FPP is then converted to squalene, which undergoes cyclization to form lanosterol. A series of subsequent enzymatic modifications, including demethylations, desaturations, and reductions, convert lanosterol to this compound.[3][7][15][16]

Key Stages and Enzymes in this compound Biosynthesis

The pathway can be broadly divided into three main stages:

-

Mevalonate Pathway: Synthesis of isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP) from acetyl-CoA.

-

Squalene Synthesis: Condensation of IPP and DMAPP to form farnesyl pyrophosphate (FPP), followed by the head-to-head condensation of two FPP molecules to yield squalene.

-

Post-Squalene Pathway: Cyclization of squalene to lanosterol and its subsequent conversion to this compound.

The enzymes in the latter part of this pathway are the targets of major classes of antifungal drugs, such as the azoles (inhibiting lanosterol 14α-demethylase) and the allylamines (inhibiting squalene epoxidase).

Visualizations

Experimental Workflow for this compound Isolation

Caption: A comparison of the experimental workflows for Tanret's historical method and a modern saponification-based method for this compound isolation.

This compound Biosynthesis Pathway

References

- 1. US2865934A - Extraction of this compound and this compound-like sterols from yeast and analogous products - Google Patents [patents.google.com]

- 2. Early Preclinical Studies of this compound Peroxide and Biological Evaluation of Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. This compound extraction: a comparison of methodologies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Quantitation of this compound Content: Novel Method for Determination of Fluconazole Susceptibility of Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The determination of this compound in yeast. Part II. Determination by saponification and ultra-violet absorption spectroscopy - Analyst (RSC Publishing) [pubs.rsc.org]

- 11. digitalcommons.morris.umn.edu [digitalcommons.morris.umn.edu]

- 12. Development and validation of an alternative method for this compound determination in alder leaves using liquid-liquid extraction and LC-MS/MS after saponification - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Comparison of HPLC-MS/MS and HPLC for the Synchronous Determination of this compound and VD2 in White Hypsizygus marmoreus [spkx.net.cn]

- 14. microbiologyresearch.org [microbiologyresearch.org]

- 15. Recent Advances in this compound Biosynthesis and Regulation Mechanisms in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Regulation of this compound Biosynthesis in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

Ergosterol as a Precursor for Vitamin D2: An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract: Ergosterol, a sterol predominantly found in fungi and yeast, serves as the biological precursor to vitamin D2 (ergocalciferol). This technical guide provides a comprehensive overview of the conversion of this compound to vitamin D2, detailing the biosynthetic pathway of this compound, the photochemical and thermal reactions involved in its transformation, and the subsequent physiological role and signaling pathway of vitamin D2. The document includes a compilation of quantitative data from various studies, detailed experimental protocols for key processes, and visual representations of pathways and workflows to facilitate a deeper understanding for researchers and professionals in drug development and related scientific fields.

Introduction to this compound and Vitamin D2

This compound is a vital sterol that maintains the integrity and fluidity of fungal cell membranes, analogous to cholesterol in animal cells.[1] Its significance extends beyond its structural role, as it is the provitamin for vitamin D2. Vitamin D2, or ergocalciferol, is a fat-soluble vitamin essential for calcium and phosphate homeostasis, bone metabolism, and immune function in humans.[2][3][4] The production of vitamin D2 from this compound is a multi-step process initiated by ultraviolet (UV) radiation.[1][5] This guide will explore the technical details of this conversion and the biological implications of the resulting vitamin D2.

The Biosynthesis of this compound

The biosynthesis of this compound is a complex enzymatic pathway primarily studied in fungi like Saccharomyces cerevisiae and Aspergillus fumigatus.[6][7] The pathway can be broadly divided into three main stages:

-

Mevalonate Pathway: This initial stage synthesizes farnesyl diphosphate (FPP), a key precursor, from acetyl-CoA.[8]

-

Squalene Synthesis: Two molecules of FPP are condensed to form squalene, a critical step in sterol biosynthesis.[8][9]

-

Late Pathway (Post-Squalene): Squalene undergoes cyclization to lanosterol, which is then converted through a series of enzymatic reactions, including demethylations and desaturations, to ultimately yield this compound.[8][9][10] Key enzymes in this latter part of the pathway include lanosterol 14-α-demethylase (Cyp51/Erg11p), C-5 sterol desaturase (Erg3p), and C-24 sterol reductase (Erg4p).[8][9]

The this compound biosynthesis pathway is a target for many antifungal drugs, highlighting its importance in fungal physiology.[10]

This compound Biosynthesis Pathway Diagram

Caption: Simplified overview of the this compound biosynthesis pathway.

Conversion of this compound to Vitamin D2

The transformation of this compound into vitamin D2 is a non-enzymatic process driven by UV light and heat.[1] It involves two primary steps: a photochemical reaction followed by a thermal isomerization.[11][12]

-

Photochemical Conversion to Previtamin D2: Upon exposure to UV radiation, particularly UV-B (280-320 nm) and UV-C (<280 nm), the B-ring of the this compound molecule undergoes cleavage, leading to the formation of previtamin D2.[11][13] This is an electrocyclic reaction.[14]

-

Thermal Isomerization to Vitamin D2: Previtamin D2 is thermally unstable and undergoes a temperature-dependent isomerization to the more stable vitamin D2 (ergocalciferol).[5][11] This process is enhanced in biological membranes compared to organic solvents.[5][15]

It is important to note that prolonged or intense UV irradiation can lead to the formation of inactive byproducts such as tachysterol and lumisterol, which can reduce the overall yield of vitamin D2.[16][17]

Workflow for this compound to Vitamin D2 Conversion

Caption: General experimental workflow for vitamin D2 production.

Quantitative Data on Vitamin D2 Synthesis

The efficiency of converting this compound to vitamin D2 is influenced by several factors, including the UV wavelength, irradiation intensity, exposure time, temperature, and the matrix containing the this compound. The following tables summarize quantitative data from various studies.

Table 1: Optimal Conditions for Vitamin D2 Synthesis in Mushrooms

| Mushroom Species | UV Type | Intensity | Exposure Time | Temperature (°C) | Resulting Vitamin D2 Content (µg/g dry weight) | Reference |

| Agaricus bisporus (powder) | UV-B | 1.36 W/m² | 10.4 min | 26.33 | 741.50 ± 23.75 | [18][19] |

| Pleurotus florida | UV-B | 2.00 W/cm² | 60 min | 30 ± 2 | Not specified, but maximized | [13] |

| Agaricus bisporus (in ethanol) | UV-C | Not specified | 120 min | Not specified | 1104 | [20] |

| Pleurotus ostreatus (in ethanol) | UV-C | Not specified | 120 min | Not specified | 247 | [21] |

| Agaricus bisporus (extract) | UV-C | 0.31 mW/cm² | 10 min | Not specified | 950 - 1030 | [17] |

Table 2: Conversion Rates and Yields

| Starting Material | UV Type | Exposure Time | Conversion Rate of this compound | Notes | Reference |

| Yeast biomass | UV-C (254 nm) | 15 min | 1.78% | - | [22][23][24] |

| Agaricus bisporus (in ethanol) | UV-C | 120 min | This compound decreased to 54% of initial | Vitamin D2 increased to 1104 µg/g | [20] |

| Pleurotus ostreatus (in ethanol) | UV-C | 120 min | This compound decreased to 15% of initial | Vitamin D2 increased to 247 µg/g | [21] |

Detailed Experimental Protocols

This section provides a generalized methodology for the key experiments involved in the synthesis and quantification of vitamin D2 from this compound-containing materials.

Protocol 1: UV-B Irradiation of Mushroom Powder for Vitamin D2 Synthesis

-

Objective: To convert this compound in mushroom powder to vitamin D2 using UV-B irradiation.

-

Materials:

-

Dried mushroom powder (e.g., Agaricus bisporus)

-

UV-B lamp with a specified intensity output (e.g., 1.36 W/m²)

-

Temperature-controlled chamber

-

Petri dish or a shallow tray

-

-

Procedure:

-

Spread a thin, even layer of the mushroom powder onto the petri dish.

-

Place the dish in the temperature-controlled chamber set to the desired temperature (e.g., 26.33°C).[18][19]

-

Position the UV-B lamp at a fixed distance above the powder to achieve the target intensity.

-

Irradiate the powder for the predetermined optimal time (e.g., 10.4 minutes).[18][19]

-

After irradiation, allow the sample to undergo thermal isomerization. This can be done by holding the sample at room temperature for a period (e.g., several hours), as the conversion from previtamin D2 to vitamin D2 is temperature-dependent.[15]

-

The resulting powder is now enriched with vitamin D2 and can be used for extraction and analysis.

-

Protocol 2: Extraction and Quantification of this compound and Vitamin D2 by HPLC-UV

-

Objective: To extract and quantify this compound and vitamin D2 from a sample matrix.

-

Materials:

-

Vitamin D2-enriched sample

-

Solvents: Ethanol, methanol, hexane, isopropanol (HPLC grade)

-

Saponification reagent: Potassium hydroxide (KOH)

-

Rotary evaporator

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

C18 column

-

This compound and Vitamin D2 standards

-

-

Procedure:

-

Extraction and Saponification:

-

Weigh a known amount of the sample into a flask.

-

Add ethanol and an aqueous solution of KOH.

-

Reflux the mixture at an elevated temperature (e.g., 80°C) for a specified time (e.g., 60 minutes) to saponify lipids and release sterols.

-

-

Liquid-Liquid Extraction:

-

Cool the saponified mixture and transfer it to a separatory funnel.

-

Add water and an organic solvent (e.g., hexane) and shake vigorously.

-

Allow the layers to separate and collect the organic (upper) layer containing the sterols.

-

Repeat the extraction process on the aqueous layer to maximize recovery.

-

-

Sample Preparation for HPLC:

-

Combine the organic extracts and evaporate the solvent to dryness using a rotary evaporator.

-

Reconstitute the dried residue in a known volume of the HPLC mobile phase (e.g., methanol).

-

Filter the solution through a 0.45 µm syringe filter before injection into the HPLC system.

-

-

HPLC Analysis:

-

Inject the prepared sample onto the C18 column.

-

Use an isocratic mobile phase, for example, a mixture of methanol and water.

-

Set the UV detector to the appropriate wavelengths for detecting vitamin D2 (e.g., 265 nm) and this compound.

-

Identify and quantify the peaks by comparing their retention times and peak areas with those of the this compound and vitamin D2 standards.[22][23]

-

-

Biological Role and Signaling Pathway of Vitamin D2

Once ingested, vitamin D2 is metabolized in the body to its active form, 1,25-dihydroxyergocalciferol (ercalcitriol).[1][25] This process involves two hydroxylation steps:

-

In the liver: Vitamin D2 is converted to 25-hydroxyvitamin D2 (ercalcidiol) by the enzyme CYP27A1.[2][26]

-

In the kidneys: Ercalcidiol is further hydroxylated by the enzyme CYP27B1 to form 1,25-dihydroxyvitamin D2 (ercalcitriol), the biologically active form.[2][26][27]

The active form of vitamin D2 exerts its effects by binding to the vitamin D receptor (VDR), a nuclear transcription factor.[2][28][29] The calcitriol-VDR complex then forms a heterodimer with the retinoid-X receptor (RXR).[26][28][29] This complex translocates to the nucleus and binds to specific DNA sequences known as vitamin D response elements (VDREs) in the promoter regions of target genes.[27][29] This binding modulates the transcription of genes involved in:

-

Calcium and phosphate homeostasis: Regulating the absorption of calcium and phosphate from the intestine.[2]

-

Bone health: Maintaining bone density and preventing conditions like rickets and osteomalacia.[2][4]

-

Immune system modulation: VDRs are expressed in various immune cells, and vitamin D plays a role in regulating immune responses.[2][26][30]

Vitamin D2 Signaling Pathway Diagram

Caption: The metabolic activation and signaling pathway of vitamin D2.

Conclusion

This compound is a readily available precursor for the production of vitamin D2, a compound of significant nutritional and pharmaceutical interest. The conversion process, primarily driven by UV irradiation, offers a scalable method for vitamin D2 synthesis. Understanding the nuances of the this compound biosynthetic pathway, the kinetics of the photochemical and thermal conversion reactions, and the subsequent biological activity of vitamin D2 is crucial for optimizing production and for the development of novel therapeutic applications. This guide provides a foundational technical overview to aid researchers and professionals in this field.

References

- 1. UV induced conversion during drying of this compound to vitamin D in various mushrooms: Effect of different drying conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Vitamin D - Wikipedia [en.wikipedia.org]

- 3. draxe.com [draxe.com]

- 4. Vitamin D - NHS [nhs.uk]

- 5. DSpace [open.bu.edu]

- 6. davidmoore.org.uk [davidmoore.org.uk]

- 7. This compound Biosynthesis Solution - CD Biosynsis [biosynsis.com]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. youtube.com [youtube.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. scispace.com [scispace.com]

- 18. Optimization of this compound to vitamin D2 synthesis in Agaricus bisporus powder using ultraviolet-B radiation - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Optimization of this compound to vitamin D2 synthesis in Agaricus bisporus powder using ultraviolet-B radiation [agris.fao.org]

- 20. pubs.acs.org [pubs.acs.org]

- 21. pubs.acs.org [pubs.acs.org]

- 22. Quantitative Analysis of Vitamin D2 and this compound in Yeast-Based Supplements Using High-Performance Liquid Chromatography with Ultraviolet Detection - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. [PDF] Quantitative Analysis of Vitamin D2 and this compound in Yeast-Based Supplements Using High-Performance Liquid Chromatography with Ultraviolet Detection | Semantic Scholar [semanticscholar.org]

- 25. Ergocalciferol | C28H44O | CID 5280793 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 26. Vitamin D Signaling in Inflammation and Cancer: Molecular Mechanisms and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Vitamin D: Production, Metabolism, and Mechanism of Action - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 28. Vitamin D receptor - Wikipedia [en.wikipedia.org]

- 29. The Calcitriol/Vitamin D Receptor System Regulates Key Immune Signaling Pathways in Chronic Lymphocytic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 30. researchgate.net [researchgate.net]

The Central Role of Ergosterol in Fungal Physiology: A Technical Guide for Researchers and Drug Development

An in-depth exploration of the multifaceted functions of ergosterol, its critical role in fungal membrane dynamics, and its exploitation as a premier target for antifungal therapies.

This compound, a sterol unique to fungi and some protists, is an indispensable component of the fungal cell membrane, playing a pivotal role analogous to that of cholesterol in mammalian cells.[1][2] Its presence is fundamental to maintaining membrane integrity, fluidity, and the proper function of membrane-bound proteins.[2][3][4] The absence of this compound in animal cells makes it an ideal target for antifungal drug development, leading to some of the most successful antifungal agents in clinical use.[1][2] This technical guide provides a comprehensive overview of the biological functions of this compound in yeast and fungi, offering insights for researchers, scientists, and drug development professionals.

This compound and the Fungal Cell Membrane: Structure and Function

This compound is the predominant sterol in most fungi, including yeasts and filamentous fungi.[3][4] It is primarily localized in the plasma membrane, where it influences the biophysical properties of the membrane, such as permeability, fluidity, and stability.[2][3] By interacting with phospholipids, this compound helps to regulate the packing of the lipid bilayer, thereby modulating membrane thickness and curvature.[5] This regulation is crucial for a variety of cellular processes, including nutrient uptake, ion transport, and cell signaling.[5][6]

The structure of this compound, with its rigid steroid ring system and flexible side chain, allows it to condense and order the phospholipid acyl chains in the membrane, reducing passive permeability to ions and small molecules.[3] At the same time, it prevents the crystallization of saturated fatty acyl chains at lower temperatures, thus maintaining membrane fluidity across a range of environmental conditions.[3] This dual function is critical for fungal survival and adaptation to stress.[2][3][5]

Quantitative Data on this compound Content

The amount of this compound in fungal cells can vary depending on the species, growth phase, and environmental conditions. This variation has implications for both the physiological fitness of the fungus and its susceptibility to antifungal agents. The following tables summarize the this compound content in various fungal species.

Table 1: this compound Content in Selected Fungal Species

| Fungal Species | This compound Content (μg/mg dry weight) | Reference |

| Aspergillus niger | 4.62 | [7] |

| Candida albicans | 6.29 | [7] |

| Cryptococcus neoformans | 7.08 | [7] |

| Fusarium solani | 9.40 | [7] |

| Aspergillus fumigatus | 10.79 | [7] |

| Mucor sp. | 10.82 | [7] |

| Penicillium sp. | 11.38 | [7] |

| Cryptococcus gattii | 12.60 | [7] |

| Rhizopus sp. | 13.40 | [7] |

| Candida tropicalis | 22.84 | [7] |

Table 2: this compound Content per Spore/Cell in Various Fungi

| Fungal Species | This compound Content (pg/spore or cell) | Reference |

| Aspergillus versicolor | 1.3 | [8] |

| Penicillium brevicompactum | 0.33 | [8] |

| Cladosporium cladosporioides | 0.15 | [8] |

This compound Biosynthesis: A Key Antifungal Target

The this compound biosynthesis pathway is a complex, multi-step process that is highly conserved among fungi.[9] This pathway is the target of several major classes of antifungal drugs, including azoles, polyenes, and allylamines.

The pathway can be broadly divided into three stages:

-

Mevalonate Pathway: Synthesis of the precursor isopentenyl pyrophosphate (IPP) from acetyl-CoA.

-

Squalene Synthesis: Condensation of IPP units to form squalene.

-

Post-Squalene Pathway: Cyclization of squalene to lanosterol and subsequent modifications to produce this compound.

The enzymes in this pathway are prime targets for antifungal drugs due to their essentiality for fungal viability and their distinction from the cholesterol biosynthesis pathway in humans.

Antifungal Drug Action

-

Azoles (e.g., fluconazole, itraconazole): Inhibit the enzyme lanosterol 14α-demethylase (encoded by the ERG11 gene), which is a critical step in the conversion of lanosterol to this compound. This leads to the depletion of this compound and the accumulation of toxic sterol intermediates.[2]

-

Polyenes (e.g., amphotericin B): Bind directly to this compound in the fungal membrane, forming pores that disrupt membrane integrity and lead to leakage of essential cellular contents and ultimately cell death.[2]

-

Allylamines (e.g., terbinafine): Inhibit the enzyme squalene epoxidase, which catalyzes an early step in the this compound biosynthesis pathway, leading to a deficiency in this compound and an accumulation of squalene.

Role of this compound in Fungal Signaling and Stress Response

Beyond its structural role, this compound is also implicated in various signaling pathways and the response to environmental stress.[2][3][5] this compound-rich membrane domains, often referred to as lipid rafts, are thought to function as signaling platforms, concentrating proteins involved in signal transduction cascades.[3]

This compound plays a crucial role in the fungal response to various stresses, including osmotic stress, oxidative stress, and temperature changes.[2][3] Alterations in this compound content can affect the activity of membrane-bound stress sensors and transporters, thereby influencing the cell's ability to adapt and survive. For example, an increase in this compound content has been observed in some yeasts in response to ethanol stress, which helps to maintain membrane integrity.[5]

Experimental Protocols

Spectrophotometric Quantification of this compound

This method provides a relatively simple and rapid way to estimate the total this compound content in yeast and fungal samples.

Materials:

-

Fungal cell pellet

-

25% Alcoholic potassium hydroxide (KOH) solution (25g KOH in 35mL sterile distilled water, brought to 100mL with 100% ethanol)

-

n-Heptane

-

Sterile distilled water

-

Vortex mixer

-

Water bath (85°C)

-

Spectrophotometer capable of scanning UV wavelengths (230-300 nm)

-

Quartz cuvettes

Procedure:

-

Harvest fungal cells by centrifugation and determine the wet weight of the cell pellet.[10]

-

Add 3 mL of 25% alcoholic KOH to the cell pellet and vortex for 1 minute.[10]

-

Incubate the suspension in an 85°C water bath for 1 hour to saponify the lipids.[10]

-

Allow the tubes to cool to room temperature.

-

Extract the non-saponifiable lipids (including this compound) by adding 1 mL of sterile distilled water and 3 mL of n-heptane.[10]

-

Vortex vigorously for 3 minutes to ensure thorough mixing and extraction.

-

Allow the layers to separate. The upper heptane layer contains the this compound.

-

Carefully transfer the heptane layer to a clean tube.

-

Dilute an aliquot of the heptane extract in 100% ethanol and scan the absorbance from 230 nm to 300 nm using a spectrophotometer.[9] this compound has a characteristic four-peaked spectrum with absorbance maxima at approximately 262, 271, 282, and 293 nm.[9]

-

Calculate the this compound content using the absorbance at 281.5 nm and 230 nm to correct for the presence of 24(28)-dehydrothis compound, another sterol intermediate. The following equations can be used:[9]

-

% this compound + % 24(28)DHE = [(A281.5 / 290) x F] / pellet weight

-

% 24(28)DHE = [(A230 / 518) x F] / pellet weight

-

% this compound = [% this compound + % 24(28)DHE] - % 24(28)DHE

-

Where F is the dilution factor in ethanol, and 290 and 518 are the E values (in percentages per centimeter) for crystalline this compound and 24(28)DHE, respectively.[9]

-

References

- 1. benchchem.com [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Quantitation of this compound content: novel method for determination of fluconazole susceptibility of Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Recent Advances in this compound Biosynthesis and Regulation Mechanisms in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. This compound Content in Various Fungal Species and Biocontaminated Building Materials - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Quantitation of this compound Content: Novel Method for Determination of Fluconazole Susceptibility of Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]

- 10. journals.asm.org [journals.asm.org]

Ergosterol vs. Cholesterol: An In-depth Technical Guide to Structure, Function, and Experimental Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ergosterol and cholesterol, the predominant sterols in fungi and mammals respectively, are fundamental components of cellular membranes, governing their structural integrity and fluidity. While functionally analogous in many respects, their distinct molecular architectures give rise to significant differences in their biophysical properties and roles in cellular signaling. These distinctions are not only crucial for understanding the basic biology of eukaryotic cells but also form the basis for the development of targeted antifungal therapies. This technical guide provides a comprehensive comparison of the structure and function of this compound and cholesterol, presents quantitative data on their physicochemical properties and effects on membrane dynamics, details experimental protocols for their study, and visualizes key signaling pathways and experimental workflows.

Comparative Molecular Structure

This compound and cholesterol share a common four-ring steroid nucleus, but differ in key structural features that profoundly influence their biological activity. The primary distinctions lie in the B-ring and the C-24 position of the sterol side chain.[1]

-

This compound (ergosta-5,7,22-trien-3β-ol): Possesses two additional double bonds compared to cholesterol: one at C7-C8 in the B-ring and another at C22-C23 in the side chain. It also features a methyl group at the C-24 position.[2]

-

Cholesterol: Has a single double bond at C5-C6 in the B-ring and a saturated side chain.

These structural variations, particularly the planarity of the ring system and the conformation of the side chain, dictate how these sterols interact with phospholipids and other membrane components.

Physicochemical Properties

The structural differences between this compound and cholesterol manifest in their physicochemical properties, which are summarized in the table below.

| Property | This compound | Cholesterol | References |

| Molecular Formula | C28H44O | C27H46O | [3] |

| Molecular Weight ( g/mol ) | 396.65 | 386.65 | [3] |

| Melting Point (°C) | 168 - 183 | 148 - 150 | [3] |

| Solubility Limit in PC Membranes (mol%) | 30-35 | 65-70 | [1][4] |

Function and Biological Significance

Both this compound and cholesterol are indispensable for the viability of their respective organisms, primarily through their roles in maintaining the integrity and function of cellular membranes.

Role in Membrane Structure and Function

This compound and cholesterol modulate the fluidity, permeability, and mechanical stability of the plasma membrane. They interdigitate between phospholipids, with their rigid ring structures restricting the movement of fatty acyl chains, thereby influencing the phase behavior of the membrane.[5][6]

The table below summarizes their comparative effects on key membrane properties.

| Membrane Property | Effect of this compound | Effect of Cholesterol | References |

| Membrane Fluidity | Generally decreases fluidity; some studies suggest a less pronounced effect compared to cholesterol in certain lipid compositions. | Decreases fluidity at physiological temperatures by restricting phospholipid motion. | [7][8][9] |

| Membrane Permeability | Decreases permeability to small solutes. | Decreases permeability to small, water-soluble molecules. | [10][11] |

| Lipid Ordering (Acyl Chain Order) | Potent ordering agent, particularly for saturated lipid chains. Some studies suggest a stronger ordering effect than cholesterol in specific contexts. | Increases the conformational order of phospholipid acyl chains, promoting the liquid-ordered (Lo) phase. | [10][12] |

| Membrane Thickness | Can slightly thin POPC and DOPC bilayers, in contrast to cholesterol's thickening effect. | Increases the thickness of various phospholipid bilayers. | [13] |

| Lipid Raft Formation | A key component of lipid rafts in fungal membranes. | A crucial component for the formation and stability of lipid rafts in mammalian membranes. | [7][10] |

Role in Cellular Signaling

Beyond their structural roles, both sterols are implicated in cellular signaling pathways.

This compound: While less defined as a direct signaling molecule compared to cholesterol, this compound distribution and homeostasis are critical for various signaling processes in fungi, including stress responses and pathogenesis.[5] The regulation of this compound biosynthesis is a key signaling-responsive process.[14][15][16][17]

Cholesterol: Plays a more direct role in signaling. It is a precursor for steroid hormones and bile acids. Furthermore, cholesterol is a critical component of the Hedgehog (Hh) signaling pathway, where it covalently modifies the Hh protein, a crucial step for its secretion and activity.[18][19][20][21][22] Cholesterol levels also regulate the SREBP (Sterol Regulatory Element-Binding Protein) pathway, a central mechanism for maintaining cellular lipid homeostasis.[23][24][25][26][27]

Signaling Pathway and Experimental Workflow Diagrams

Cholesterol Signaling: The Hedgehog Pathway

Caption: Cholesterol's role in the Hedgehog signaling pathway.

Cholesterol Homeostasis: The SREBP Pathway

Caption: Regulation of cholesterol synthesis by the SREBP pathway.

This compound Biosynthesis Regulation in Fungi

Caption: Transcriptional regulation of this compound biosynthesis.

Experimental Workflow: Comparing Sterol Effects on Membrane Fluidity

Caption: Workflow for comparing sterol effects on membrane fluidity.

Detailed Experimental Protocols

Determination of Membrane Fluidity using Fluorescence Anisotropy

Principle: This method utilizes the fluorescent probe 1,6-diphenyl-1,3,5-hexatriene (DPH), which partitions into the hydrophobic core of the lipid bilayer. The rotational motion of DPH is sensitive to the local microviscosity (fluidity) of the membrane. By measuring the steady-state fluorescence anisotropy, changes in membrane fluidity induced by the incorporation of sterols can be quantified.[28][29][30][31]

Methodology:

-

Liposome Preparation:

-

Prepare lipid films of the desired phospholipid composition (e.g., POPC or DPPC) in glass test tubes by evaporating the solvent under a stream of nitrogen gas.

-

For sterol-containing liposomes, add the desired molar percentage of cholesterol or this compound to the phospholipid solution before solvent evaporation.

-

Hydrate the lipid films with a suitable buffer (e.g., Tris-HCl, pH 7.4) by vortexing, followed by several freeze-thaw cycles to form multilamellar vesicles (MLVs).

-

To obtain unilamellar vesicles (LUVs), subject the MLV suspension to extrusion through polycarbonate filters with a defined pore size (e.g., 100 nm).

-

-

DPH Labeling:

-

Prepare a stock solution of DPH in a suitable organic solvent (e.g., acetone or tetrahydrofuran).

-

Add a small aliquot of the DPH stock solution to the liposome suspension while vortexing to achieve a final probe-to-lipid molar ratio of approximately 1:500.

-

Incubate the mixture in the dark at the desired temperature for at least 30 minutes to allow for complete incorporation of the probe into the liposomes.

-

-

Fluorescence Anisotropy Measurement:

-

Use a spectrofluorometer equipped with polarizers in the excitation and emission paths.

-

Set the excitation wavelength to 360 nm and the emission wavelength to 430 nm.

-

Measure the fluorescence intensities parallel (I_VV) and perpendicular (I_VH) to the vertically polarized excitation light, and similarly, the intensities with horizontally polarized excitation light (I_HV and I_HH).

-

Calculate the fluorescence anisotropy (r) using the following equation: r = (I_VV - G * I_VH) / (I_VV + 2 * G * I_VH) where G is the grating correction factor (G = I_HV / I_HH).

-

-

Data Analysis:

-

Compare the fluorescence anisotropy values of the control liposomes (without sterol) with those containing cholesterol and this compound.

-

A higher anisotropy value indicates a more ordered (less fluid) membrane environment.

-

Assessment of Membrane Permeability

Principle: The permeability of a lipid bilayer to small molecules can be assessed by monitoring the leakage of a fluorescent dye encapsulated within liposomes. The rate of dye release is indicative of the membrane's permeability.[32][33][34][35][36]

Methodology:

-

Liposome Preparation with Encapsulated Dye:

-

Prepare lipid films as described in the membrane fluidity protocol.

-

Hydrate the lipid films with a buffer containing a high concentration of a self-quenching fluorescent dye, such as carboxyfluorescein.

-

Perform freeze-thaw cycles and extrusion to form LUVs with the encapsulated dye.

-

-

Removal of External Dye:

-

Separate the liposomes from the unencapsulated dye using size-exclusion chromatography (e.g., a Sephadex G-50 column) equilibrated with an iso-osmotic buffer.

-

-

Permeability Assay:

-

Dilute the purified liposome suspension in the iso-osmotic buffer in a cuvette.

-

Monitor the fluorescence intensity over time using a spectrofluorometer at the appropriate excitation and emission wavelengths for the chosen dye.

-

At the end of the experiment, add a detergent (e.g., Triton X-100) to lyse the liposomes and release all the encapsulated dye, representing 100% leakage.

-

The percentage of dye leakage at a given time point (t) is calculated as: % Leakage = [(F_t - F_0) / (F_max - F_0)] * 100 where F_t is the fluorescence at time t, F_0 is the initial fluorescence, and F_max is the maximum fluorescence after detergent addition.

-

-

Data Analysis:

-

Compare the leakage rates of liposomes containing no sterol, cholesterol, and this compound to determine the relative effects of these sterols on membrane permeability.

-

Conclusion

The structural dissimilarities between this compound and cholesterol, though subtle, have profound implications for their functional roles in fungal and mammalian cells, respectively. These differences in their interaction with membrane lipids and their involvement in cellular signaling pathways are not only of fundamental biological interest but also provide a critical therapeutic window for the development of selective antifungal agents. The experimental methodologies and comparative data presented in this guide offer a robust framework for researchers and drug development professionals to further investigate the nuanced roles of these essential sterols.

References

- 1. Solubility Limits of Cholesterol, Lanosterol, this compound, Stigmasterol, and β-Sitosterol in Electroformed Lipid Vesicles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound | C28H44O | CID 444679 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Solubility Limits of Cholesterol, Lanosterol, this compound, Stigmasterol, and β-Sitosterol in Electroformed Lipid Vesicles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. journals.asm.org [journals.asm.org]

- 6. This compound - Wikipedia [en.wikipedia.org]

- 7. Influence of cholesterol and this compound on membrane dynamics: a fluorescence approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. biorxiv.org [biorxiv.org]

- 9. Cholesterol vs this compound: Influence on the Dynamic and Structural Properties of the Cobalt-Based Metallosomal Bilayer Membrane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. Comparative Molecular Dynamics Study of Lipid Membranes Containing Cholesterol and this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Comparative Study of the Condensing Effects of this compound and Cholesterol - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Regulation of this compound Biosynthesis in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Regulation of this compound Biosynthesis in Pathogenic Fungi: Opportunities for Therapeutic Development - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. researchgate.net [researchgate.net]

- 18. Frontiers | Cholesterol and Hedgehog Signaling: Mutual Regulation and Beyond [frontiersin.org]

- 19. Item - Schematic overview of the Hedgehog signaling pathway. - Public Library of Science - Figshare [plos.figshare.com]

- 20. researchgate.net [researchgate.net]

- 21. Cholesterol and Hedgehog Signaling: Mutual Regulation and Beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Hedgehog signaling pathway - Wikipedia [en.wikipedia.org]

- 23. SREBPs: activators of the complete program of cholesterol and fatty acid synthesis in the liver - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. researchgate.net [researchgate.net]

- 26. Regulation of cholesterol biosynthesis by SREBP (SREBF) | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 27. SREBP Pathway → Area → Sustainability [lifestyle.sustainability-directory.com]

- 28. fmph.uniba.sk [fmph.uniba.sk]

- 29. researchgate.net [researchgate.net]

- 30. DPH Probe Method for Liposome-Membrane Fluidity Determination | Springer Nature Experiments [experiments.springernature.com]

- 31. taylorfrancis.com [taylorfrancis.com]

- 32. How can the permeability of a cell membrane be investigated in the lab? [sherpa-online.com]

- 33. benchchem.com [benchchem.com]

- 34. scispace.com [scispace.com]

- 35. Methods for Measuring Permeability - Regulation of Endothelial Barrier Function - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 36. Determination of In Vitro Membrane Permeability by Analysis of Intracellular and Extracellular Fluorescein Signals in Renal Cells | In Vivo [iv.iiarjournals.org]

The Pharmacological Landscape of Ergosterol and Its Derivatives: A Technical Guide for Researchers

An in-depth exploration of the multifaceted pharmacological properties of ergosterol and its derivatives, detailing their therapeutic potential and underlying mechanisms of action. This guide is intended for researchers, scientists, and drug development professionals.

This compound, a vital sterol predominantly found in fungi, has emerged as a molecule of significant interest in pharmacological research.[1][2][3][4] Beyond its fundamental role in maintaining the integrity of fungal cell membranes, this compound and its derivatives exhibit a broad spectrum of bioactive properties, including anticancer, anti-inflammatory, antimicrobial, antioxidant, and neuroprotective effects.[1][2][3][4] This technical guide provides a comprehensive overview of the pharmacological properties of these compounds, presenting key quantitative data, detailed experimental methodologies, and visual representations of associated signaling pathways and workflows.

Anticancer Properties

This compound and its derivatives, notably this compound peroxide, have demonstrated potent cytotoxic effects against various cancer cell lines.[1][5][6] These compounds induce apoptosis, trigger cell cycle arrest, and inhibit tumor growth both in vitro and in vivo.[1][7][8]

Quantitative Data: In Vitro Cytotoxicity

The anticancer efficacy of this compound and its derivatives has been quantified through numerous studies. The half-maximal inhibitory concentration (IC50) values, representing the concentration of a compound required to inhibit the growth of 50% of a cell population, are summarized below.

| Compound | Cell Line | Cancer Type | IC50 Value | Reference |

| This compound Peroxide | T47D | Breast Cancer | 5.8 µM | [1] |

| This compound Peroxide | MCF-7 | Breast Cancer | 40 µg/mL | [1] |

| This compound Peroxide | A549 | Lung Cancer | 14.32 µg/mL | [9] |

| This compound Peroxide | B16 | Murine Melanoma | 77.9 µM | [9] |

| This compound Peroxide | 786-0 | Renal Cell Carcinoma | ~30 µM | [5] |

| This compound Peroxide Hybrid (EP-A2) | MCF-7 | Breast Cancer | 9.39 µM | [10] |

| This compound Peroxide Hybrid (EP-B2) | MCF-7 | Breast Cancer | 8.60 µM | [10] |

| This compound Peroxide Hybrid (EP-B2) | HepG2 | Liver Cancer | 7.82 µM | [10] |

| This compound Derivative (LH-1) | A375 | Melanoma | 13.42 µM (at 72h) | [4] |

| This compound Derivative (LH-1) | B16-F10 | Murine Melanoma | 16.57 µM (at 72h) | [4] |

Signaling Pathways in Anticancer Activity

The anticancer effects of this compound and its derivatives are mediated through the modulation of several key signaling pathways.

-

PI3K/Akt/mTOR Pathway: this compound has been shown to inhibit the phosphorylation of PI3K and Akt, leading to the suppression of downstream signaling cascades that are crucial for cancer cell survival and proliferation.[7]

-

Wnt/β-catenin Pathway: this compound can suppress the Wnt/β-catenin signaling pathway by inhibiting the nuclear translocation of β-catenin, a key event in the activation of this pathway which is often dysregulated in cancer.[11][12]

-

JAK/STAT Pathway: this compound peroxide can inhibit the phosphorylation of STAT3, a critical transcription factor involved in tumor progression and angiogenesis.[13]

Caption: Inhibition of the PI3K/Akt/mTOR pathway by this compound.

Caption: Modulation of the Wnt/β-catenin pathway by this compound.

Anti-inflammatory Properties

This compound and its derivatives exert significant anti-inflammatory effects by modulating key inflammatory pathways and reducing the production of pro-inflammatory mediators.[1][14]

Quantitative Data: In Vitro Anti-inflammatory Activity

The anti-inflammatory potential of this compound derivatives has been evaluated by measuring their ability to inhibit enzymes involved in the inflammatory response, such as 5-lipoxygenase (5-LOX).

| Compound | Assay | IC50 Value | Reference |

| Chlamydosterol A | 5-LOX Inhibition | 3.06 µM | [15] |

| Ergosta-5,7,22-triene-3β-ol | 5-LOX Inhibition | 3.57 µM | [15] |

Signaling Pathways in Anti-inflammatory Activity

-

NF-κB Pathway: this compound and its peroxide derivative have been shown to inhibit the activation of NF-κB, a pivotal transcription factor that regulates the expression of numerous pro-inflammatory genes.[1][5]

-

JAK/STAT Pathway: this compound can interfere with the JAK/STAT signaling pathway, which is crucial for cytokine signaling and the inflammatory response.[1]

Caption: Inhibition of the NF-κB signaling pathway by this compound.

Caption: Interference of the JAK/STAT pathway by this compound.

Antimicrobial Properties

This compound's presence in fungal cell membranes makes its biosynthesis pathway a primary target for antifungal drugs.[16][17] Furthermore, this compound itself and its derivatives exhibit intrinsic antimicrobial activity against a range of pathogens.[1]

Quantitative Data: Antimicrobial Activity

The antimicrobial efficacy is often determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism.

| Compound | Microorganism | MIC Value | Reference |

| This compound | Helicobacter pylori | 10–20 μg/mL | [1] |

Experimental Protocols

This section provides an overview of key experimental methodologies for the investigation of this compound and its derivatives.

This compound Extraction and Purification

A common method for extracting this compound from fungal biomass involves saponification followed by solvent extraction and purification.

Caption: General workflow for this compound extraction and purification.

Methodology:

-

Sample Preparation: Lyophilize and grind the fungal biomass to a fine powder.

-

Saponification: Reflux the powdered sample in a solution of potassium hydroxide in methanol at 80°C for 1-2 hours. This process breaks down cell walls and saponifies lipids.

-

Extraction: After cooling, perform a liquid-liquid extraction using a non-polar solvent such as n-heptane or chloroform to separate the non-saponifiable fraction containing this compound.

-

Purification: The crude extract can be further purified using techniques like Solid Phase Extraction (SPE) or High-Performance Liquid Chromatography (HPLC).

-

Quantification: The concentration of this compound is determined using HPLC with UV detection at approximately 282 nm.

In Vitro Anticancer Activity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Caption: Workflow for the MTT assay to determine anticancer activity.

Methodology:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-